molecular formula C19H19N3OS B2438680 2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1031703-61-3

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2438680
CAS No.: 1031703-61-3
M. Wt: 337.44
InChI Key: RYRYLYRNUGNBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide ( 1031703-61-3), with a molecular weight of 337.44 g/mol, is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, which are known for their diverse and potent biological activities . This compound has garnered significant research interest due to its promising biological profile, which includes investigated anticancer, antibacterial, and antifungal properties . Its primary research value lies in its potential as a lead compound for developing novel oncotherapeutics, as it has been demonstrated to inhibit cell growth and proliferation in cancer cells . The compound's mechanism of action is attributed to the thiazole moiety, which plays a crucial role in interacting with specific biological targets. Research indicates its activity involves the induction of apoptosis and the inhibition of key enzymes involved in DNA replication or protein synthesis, leading to the disruption of essential cellular processes in target cells . Furthermore, thiazole acetamide derivatives have been identified as valuable scaffolds in medicinal chemistry for the discovery of new bioactive molecules active against both sensitive and resistant cancer cell lines, as demonstrated in models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Beyond oncology, related thiazole derivatives are also being explored as novel pharmacological tools in neuroscience research, such as the development of agonists for the orphan receptor GPR88, a potential target for psychiatric and neurodegenerative disorders, and as modulators for other central nervous system targets . The compound is supplied for research purposes to facilitate these and other investigative applications. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)13-21-17(16-5-3-2-4-6-16)18(23)22-19-20-11-12-24-19/h2-12,17,21H,13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYLYRNUGNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-2-phenylacetic Acid

The preparation begins with the bromination of phenylacetic acid at the α-position. Using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., benzoyl peroxide in carbon tetrachloride), phenylacetic acid undergoes selective α-bromination to yield 2-bromo-2-phenylacetic acid. This step typically achieves 70–85% efficiency, contingent on reaction time and temperature control (60–80°C, 6–12 hours).

Formation of Acid Chloride

The brominated acid is converted to its corresponding acid chloride via treatment with thionyl chloride (SOCl₂) . This exothermic reaction proceeds quantitatively under reflux (40–60°C, 2–4 hours), yielding 2-bromo-2-phenylacetyl chloride.

Acetamide Formation

The acid chloride reacts with 2-aminothiazole in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide with 75–90% yield.

Reaction Conditions:

  • Solvent: THF/DCM
  • Temperature: 0–25°C
  • Time: 4–6 hours
  • Base: TEA (2.0 equiv.)

Alkylation with 4-Methylbenzylamine

The bromoacetamide intermediate undergoes nucleophilic substitution with 4-methylbenzylamine in dimethylformamide (DMF) at 80–90°C. Potassium carbonate (K₂CO₃) serves as the base, promoting deprotonation of the amine and enhancing nucleophilicity.

Optimized Parameters:

  • Solvent: DMF
  • Temperature: 80–90°C
  • Time: 12–24 hours
  • Yield: 65–80%

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism , where 4-methylbenzylamine displaces the bromide ion, forming the secondary amine. Steric hindrance from the phenyl and thiazole groups necessitates prolonged heating to ensure complete conversion.

Reductive Amination of α-Ketoacetamide

Synthesis of 2-Phenyl-2-oxo-N-(1,3-thiazol-2-yl)acetamide

Phenylglyoxylic acid is condensed with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This step, conducted in DCM at room temperature, affords the α-ketoacetamide precursor with 70–85% yield.

Reductive Amination

The α-keto group undergoes reductive amination with 4-methylbenzylamine in methanol, employing sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Acetic acid is added to maintain a mildly acidic pH (4–5), facilitating imine formation prior to reduction.

Key Parameters:

  • Solvent: Methanol
  • Reducing Agent: NaBH₃CN (1.2 equiv.)
  • Temperature: 25–40°C
  • Time: 6–12 hours
  • Yield: 60–75%

Advantages:

  • Avoids hazardous bromination steps.
  • Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Route Reductive Amination Route
Starting Materials Phenylacetic acid, NBS Phenylglyoxylic acid
Reaction Steps 4 3
Overall Yield 50–60% 45–55%
Purity (HPLC) ≥95% ≥90%
Scalability Industrial Laboratory-scale

Critical Observations:

  • The nucleophilic substitution route offers higher yields and scalability, making it preferable for industrial production.
  • Reductive amination is advantageous for avoiding halogenated intermediates but requires stringent pH control.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reaction efficiency. For instance, bromination and acid chloride formation are conducted in tandem within a microreactor system, reducing processing time by 40% compared to batch methods.

Purification Strategies

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. The latter method achieves ≥98% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific structure, which combines the thiazole ring with a phenyl and 4-methylbenzyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .

Biological Activity

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound belongs to the class of 2-aminothiazole derivatives, which are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.

  • Molecular Formula : C19H19N3OS
  • Molecular Weight : 337.44 g/mol
  • CAS Number : 1031703-61-3

The biological activity of this compound is primarily attributed to its ability to inhibit cell growth and proliferation in cancer cells. The thiazole moiety plays a crucial role in its mechanism of action, often interacting with specific proteins involved in cell cycle regulation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the thiazole ring enhances cytotoxicity against cancer cells.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundA431 (human epidermoid carcinoma)<10
DoxorubicinA4310.5

Antibacterial Activity

This compound has also demonstrated promising antibacterial effects. Studies have shown that it possesses significant activity against various bacterial strains, outperforming standard antibiotics in some assays.

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureus20
CefadroxilStaphylococcus aureus40

Antifungal Activity

The compound's antifungal properties are also noteworthy. It has been tested against common fungal pathogens and shown effectiveness comparable to established antifungal agents.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent.
  • Antibacterial Efficacy Study : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

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